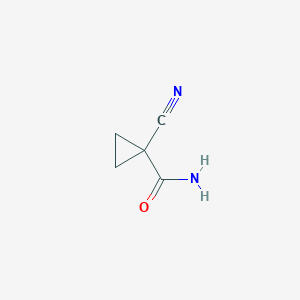
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.
Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide: (referred to as 2,5-CTF) plays a crucial role in the synthesis of agrochemicals. Specifically, it serves as an intermediate for the production of fluazifop, a herbicide used to protect crops from pests. The synthesis of 2,5-CTF involves a simple one-step reaction, making it an efficient starting point for agrochemical development .
- Clinical Trials : Several pharmaceutical candidates containing the trifluoromethylpyridine (TFMP) moiety are currently undergoing clinical trials. These compounds hold promise for treating various diseases .
Veterinary Products
In addition to human medicine, TFMP derivatives have made their way into veterinary applications. Two veterinary products containing the TFMP moiety have received market approval, highlighting their potential in animal health .
Chemical Properties and Intermediates
Understanding the chemical properties of 2,5-CTF is essential for its successful application. Researchers investigate its reactivity, stability, and interactions with other compounds. Moreover, the compound’s intermediate status allows for further functionalization and modification, expanding its utility .
Materials Science
Researchers explore the use of 2,5-CTF in materials science. Its unique structure may contribute to the development of novel materials, such as electronic components or functional coatings.
Electronic Materials
Given its phenylmethoxyphenyl substituent, 2,5-CTF could find applications in electronic materials. Further studies are needed to uncover its potential in this field.
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to interact with multiple receptors, suggesting that they may affect a variety of biochemical pathways . The downstream effects of these interactions are likely to be complex and multifaceted.
Pharmacokinetics
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it is likely that this compound has diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSYWUBVASGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)





![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)

